Sclareol

Catalog No.
S542833
CAS No.
515-03-7
M.F
C20H36O2
M. Wt
308.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Sclareol

CAS Number

515-03-7

Product Name

Sclareol

IUPAC Name

(2R,8aS)-1-[(3R)-3-hydroxy-3-methylpent-4-enyl]-2,5,5,8a-tetramethyl-3,4,4a,6,7,8-hexahydro-1H-naphthalen-2-ol

Molecular Formula

C20H36O2

Molecular Weight

308.5 g/mol

InChI

InChI=1S/C20H36O2/c1-7-18(4,21)13-9-16-19(5)12-8-11-17(2,3)15(19)10-14-20(16,6)22/h7,15-16,21-22H,1,8-14H2,2-6H3/t15?,16?,18-,19-,20+/m0/s1

InChI Key

XVULBTBTFGYVRC-NKBYQBPKSA-N

SMILES

C[C@@](CC[C@H]1[C@](O)(CC[C@H]2C(C)(CCC[C@]12C)C)C)(C=C)O

Solubility

Practically insoluble or insoluble in water
Soluble (in ethanol)

Synonyms

labd-14-ene-8alpha, 13beta-diol, sclareol, sclareol oxide

Canonical SMILES

CC1(CCCC2(C1CCC(C2CCC(C)(C=C)O)(C)O)C)C

Isomeric SMILES

C[C@]12CCCC(C1CC[C@@](C2CC[C@](C)(C=C)O)(C)O)(C)C

Description

The exact mass of the compound Sclareol is 308.2715 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as practically insoluble or insoluble in watersoluble (in ethanol). Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Terpenes - Diterpenes - Supplementary Records. It belongs to the ontological category of labdane diterpenoid in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Lipids -> Prenol Lipids [PR] -> Isoprenoids [PR01] -> C20 isoprenoids (diterpenes) [PR0104]. However, this does not mean our product can be used or applied in the same or a similar way.

Anti-Tumor Activity

Anti-Inflammatory Activity

Anti-Pathogenic Microbes

Anti-Diabetes and Hypertension

Potential Candidate Against COVID-19 and Parkinson’s Disease

Biosynthesis

Dysmenorrhea Treatment

Anti-Bacterial Activity

Immune System Modulation

Sclareol, chemically known as labd-14-ene-8,13-diol, is a naturally occurring diterpene alcohol predominantly found in the essential oils of various plants, particularly in Salvia sclarea (clary sage). This compound exhibits a complex structure characterized by a bicyclic framework that contributes to its unique properties. Sclareol is recognized for its pleasant aroma, making it valuable in the fragrance industry. Additionally, it serves as a precursor to several bioactive compounds, including Ambrox, which is widely used in perfumery and cosmetics due to its ambergris-like scent.

Research suggests sclareol's biological effects might be due to its interaction with specific cellular pathways. For example, studies have shown sclareol can induce apoptosis (programmed cell death) in human leukemia and colon cancer cells []. However, the precise mechanisms underlying these effects require further investigation [, ].

Sclareol undergoes various chemical transformations, primarily oxidation and reduction reactions. One notable reaction is the oxidation of sclareol to produce Ambrox through multiple steps involving intermediates such as sclareolide and ambradiol. For instance, sclareol can be oxidized using hydrogen peroxide in the presence of catalysts like quaternary ammonium phosphomolybdate to yield Ambrox in a one-pot synthesis method . Other reactions include:

  • Oxidation with potassium permanganate: This method involves a two-step oxidation process where sclareol is first partially oxidized under alkaline conditions and then fully oxidized under acidic conditions .
  • Heck coupling reactions: Sclareol can be modified through palladium-catalyzed oxidative coupling to create novel analogues with potential antitumor activity .

Sclareol exhibits significant biological activities, particularly in pharmacology. Research indicates that it possesses anticancer properties, demonstrating the ability to induce apoptosis in various cancer cell lines, including breast cancer (MCF-7) and colon cancer (HCT116) cells. Studies show that sclareol can trigger cell cycle arrest and activate caspases involved in apoptosis pathways . Additionally, it has been noted for its potential in metal remediation from polluted soils, showcasing its environmental applications .

Sclareol can be synthesized through several methods:

  • Natural Extraction: The primary source is the essential oil of Salvia sclarea, where it is extracted via steam distillation.
  • Chemical Synthesis:
    • Oxidative degradation: Involves oxidation using reagents such as osmium tetroxide or sodium periodate to convert sclareol into Ambrox or other derivatives .
    • Biotransformation: Utilizing microorganisms like Cryptococcus albidus for converting sclareol into bioactive compounds through enzymatic processes .

Sclareol finds applications across various industries:

  • Fragrance Industry: Used as a fixative and scent component in perfumes and cosmetics.
  • Pharmaceuticals: Explored for its anticancer properties and potential therapeutic applications against various diseases.
  • Environmental Science: Investigated for its role in bioremediation processes to mitigate soil contamination.

Studies on the interactions of sclareol with biological targets reveal its potential mechanisms of action. For example, docking studies suggest that sclareol has a high binding affinity for BRCA1, indicating its role in cancer treatment strategies . Furthermore, it has been shown to influence cellular pathways related to apoptosis and cell cycle regulation.

Sclareol shares structural similarities with several other terpenes and diterpenes. Here are some comparable compounds:

CompoundStructure TypeUnique Features
AmbroxDiterpene alcoholDerived from sclareol; used as a fragrance fixative.
SclareolideDiterpene ketoneIntermediate in Ambrox synthesis; exhibits similar bioactivity.
Labdanolic acidDiterpene carboxylic acidRelated compound with potential therapeutic effects.
Rosmarinic acidDiterpene phenolic acidExhibits antioxidant properties; found in rosemary.

Sclareol's uniqueness lies in its specific structural features and the diverse biological activities it exhibits compared to these similar compounds. Its ability to serve as a precursor for other valuable compounds further enhances its significance in both natural product chemistry and applied sciences.

Molecular Structure and Stereochemical Configuration

Sclareol (C₂₀H₃₆O₂) is a labdane-type diterpene characterized by a bicyclic framework comprising a decalin system fused to a substituted pentenyl side chain. Its IUPAC name is 1-(3-hydroxy-3-methylpent-4-enyl)-2,5,5,8a-tetramethyldecahydronaphthalen-2-ol, with a molecular weight of 308.51 g/mol.

The stereochemical configuration is defined as 1R,2R,4aS,8aS, with four stereocenters at positions 1, 2, 4α, and 8α. The structure includes:

  • A decahydronaphthalene core with hydroxyl groups at C-2 and C-8α.
  • A 3-hydroxy-3-methylpent-4-enyl side chain attached to C-1, contributing to its amphipathic nature.
  • Methyl groups at C-2, C-5, C-5 (geminal), and C-8a, enhancing hydrophobicity.

Key structural features:

FeatureDescription
CoreDecalin system fused to a pentenyl chain
Hydroxyl groupsC-2 (primary alcohol) and C-8α (tertiary alcohol)
Side chain3-Hydroxy-3-methylpent-4-enyl group
Stereocenters1R, 2R, 4aS, 8aS

The SMILES string CC1(C)CCC[C@H]2(C)[C@H]1CCC@@HC2 and InChI 1S/C20H36O2/c1-7-18(4,21)13-9-16-19(5)12-8-11-17(2,3)15(19)10-14-20(16,6)22/h7,15-16,21-22H,1,8-14H2,2-6H3/t15-,16+,18-,19-,20+/m0/s1 confirm its stereochemical and connectivity details.

Physicochemical Properties

Sclareol exhibits distinct physical properties critical for its applications:

PropertyValueSource
Molecular formulaC₂₀H₃₆O₂
Molecular weight308.51 g/mol
Density0.954 g/cm³
Melting point95–100°C
Boiling point218–220°C (19 mmHg)
Optical rotation[α]₂₅/D −13° (c = 4 in CCl₄)

Its hydrophobic nature, attributed to the methyl-substituted decalin core, contrasts with the hydrophilic side chain, enabling interactions with both lipid and aqueous environments.

Spectral Characterization

Sclareol’s structure is validated by advanced spectroscopic techniques:

¹³C NMR Data (CDCl₃)

Carbonδ (ppm)
C-2 (OH-bearing)79.2
C-8α (OH-bearing)79.2
C-3 (side chain)42.2
C-14 (eneyne)116.3 (C-14)
C-15 (eneyne)142.3 (C-15)

FTIR Peaks

  • 1736 cm⁻¹: C=O ester stretching (absent in pure sclareol; observed in derivatives).
  • 1644 cm⁻¹: C=C alkene stretching (eneyne group).
  • 967 cm⁻¹: C-H bending (alkene).

Sclareol demonstrates significant antineoplastic properties across multiple cancer cell lines through diverse molecular mechanisms. The compound exhibits potent antiproliferative effects with half-maximal inhibitory concentration values ranging from 8 to 65.2 micromolar depending on the cancer cell type and treatment duration [1] [2] [3] [4].

In osteosarcoma MG63 cells, sclareol induces dose-dependent and time-dependent growth inhibition with an inhibitory concentration of 65.2 micromolar following 12-hour incubation [1]. The compound triggers characteristic morphological features of apoptosis, including cell shrinkage, nuclear condensation, and apoptotic body formation [1] [3]. Flow cytometric analysis reveals that sclareol induces significant deoxyribonucleic acid synthesis inhibition and growth arrest at the G0/G1 phase of the cell cycle [1] [2]. This cell cycle arrest is accompanied by a progressive and dose-dependent reduction in mitochondrial membrane potential, indicating mitochondrial dysfunction as a key mechanism of action [1] [5].

The molecular mechanisms underlying sclareol-induced apoptosis involve activation of both intrinsic and extrinsic apoptotic pathways. In colorectal cancer HCT116 cells, sclareol activates caspases-8 and -9, ultimately leading to caspase-3 activation and downstream apoptotic events [6]. The compound demonstrates effectiveness against p53-deficient cancer cells, indicating a p53-independent mechanism of action [2] [6]. This finding is particularly significant as it suggests potential efficacy against p53-mutated tumors, which are often resistant to conventional therapies.

In breast cancer MCF-7 cells, sclareol exerts antineoplastic effects through modulation of the janus kinase/signal transducer and activator of transcription pathway [7] [8]. The compound significantly reduces cell viability and triggers apoptosis while upregulating p53 and bcl-2-associated X protein expression and downregulating b-cell lymphoma 2 expression [7] [8]. Sclareol also demonstrates the ability to sensitize cancer cells to conventional chemotherapeutic agents, enhancing the anticancer properties of cyclophosphamide in combination therapy [7] [8].

The compound exhibits remarkable efficacy against lung cancer cells, particularly under hypoxic conditions that commonly occur in solid tumors [4]. In A549 lung cancer cells, sclareol demonstrates an inhibitory concentration of 8 micrograms per milliliter at 48 hours under hypoxic conditions [4]. The mechanism involves inhibition of hypoxia-inducible factor-1 alpha accumulation, which disrupts cellular adaptation to hypoxia and increases sensitivity to oxygen deprivation [4]. This hypoxia-targeting property makes sclareol particularly attractive for cancer therapy, as tumor hypoxia is associated with resistance to conventional treatments.

Cancer Cell LineIC50 Value (μM)Treatment DurationApoptosis Mechanism
MG63 (Osteosarcoma)65.2 (12h) [1]12 hoursG1 arrest + mitochondrial dysfunction
HCT116 (Colorectal cancer)11.0 [5]48 hoursG1 arrest + caspase 8/9 activation
MCF-7 (Breast cancer)30 (sensitization) [7]24-48 hoursSTAT3 inhibition + p53 upregulation
A549 (Lung cancer)8 (48h in hypoxia) [4]48 hoursHIF-1α inhibition + cell cycle arrest
H1688 (Small cell lung cancer)Not specified [9]48 hoursDNA damage + G1 arrest

Anti-Inflammatory Activity Through Nuclear Factor Kappa B and Mitogen-Activated Protein Kinase Modulation

Sclareol exhibits potent anti-inflammatory properties through targeted modulation of key inflammatory signaling pathways, particularly the nuclear factor kappa B and mitogen-activated protein kinase cascades. These pathways play crucial roles in regulating inflammatory responses, and their dysregulation is implicated in numerous pathological conditions including arthritis, nephropathy, and bone disorders.

In diabetic nephropathy models, sclareol demonstrates significant therapeutic potential by simultaneously targeting both nuclear factor kappa B and mitogen-activated protein kinase pathways [10]. The compound effectively inhibits the activation of mitogen-activated protein kinases, including p38, extracellular signal-regulated kinase, and c-Jun N-terminal kinase, which are key mediators of inflammatory signaling [10]. Concurrently, sclareol suppresses nuclear factor kappa B pathway activation, preventing the transcription of pro-inflammatory cytokines [10]. This dual inhibition results in significant reduction of inflammatory cytokine levels, including interleukin-1 beta, interleukin-6, and tumor necrosis factor alpha, in a dose-dependent manner [10].

The anti-inflammatory mechanisms of sclareol are particularly well-characterized in rheumatoid arthritis models. In collagen-induced arthritis studies, sclareol administration at doses of 5 and 10 milligrams per kilogram significantly reduces serum anti-collagen type II antibody levels and inflammatory cytokine production [11]. The compound effectively decreases interleukin-1 beta, interleukin-6, tumor necrosis factor alpha, and interleukin-17 levels while also reducing T-helper 17 and T-helper 1 cell populations in lymph nodes [11]. Mechanistically, sclareol achieves these effects through downregulation of p38 mitogen-activated protein kinase, extracellular signal-regulated kinase, and nuclear factor kappa B pathways in synovial cells [11].

In osteoclastogenesis studies, sclareol demonstrates remarkable efficacy in inhibiting bone resorption through targeted modulation of receptor activator of nuclear factor kappa B ligand-induced signaling pathways [12] [13] [14]. The compound significantly attenuates receptor activator of nuclear factor kappa B ligand-induced degradation of inhibitor of nuclear factor kappa B alpha, which serves as a key regulatory mechanism in nuclear factor kappa B activation [12]. Additionally, sclareol suppresses the phosphorylation of extracellular signal-regulated kinase and p38 mitogen-activated protein kinases within 20 minutes of receptor activator of nuclear factor kappa B ligand stimulation [12]. This rapid inhibition of upstream signaling cascades prevents the downstream activation of nuclear factor of activated T-cells c1, a master transcription factor for osteoclast differentiation [12].

The molecular mechanisms underlying sclareol-mediated anti-inflammatory effects involve complex interactions between nuclear factor kappa B and mitogen-activated protein kinase signaling networks. Studies demonstrate that mitogen-activated protein kinase inhibitor mixtures can suppress the nuclear factor kappa B pathway and inflammatory cytokine release, suggesting crosstalk between these pathways that sclareol exploits therapeutically [10]. The compound particularly targets the degradation of inhibitor of nuclear factor kappa B alpha, preventing nuclear translocation of nuclear factor kappa B subunits and subsequent transcriptional activation of inflammatory genes [10] [12].

Condition/ModelNF-κB PathwayMAPK PathwayInflammatory Cytokines ReducedDose Range
Diabetic nephropathy [10]InhibitedInhibited (p38, ERK, JNK)IL-1β, IL-6, TNF-α25-100 mg/kg
Rheumatoid arthritis (CIA) [11]InhibitedInhibited (p38, ERK)IL-1β, IL-6, TNF-α, IL-175-10 mg/kg
Osteoclastogenesis [12]Inhibited (IκBα degradation blocked)Inhibited (ERK phosphorylation)RANKL-induced markers1-10 μM
LPS-induced lung injury [15]Inhibited (IκBα degradation blocked)Inhibited (p38, ERK, JNK)IL-1β, IL-6, TNF-α10-50 mg/kg

Antimicrobial Properties Against Pathogenic Microorganisms

Sclareol demonstrates broad-spectrum antimicrobial activity against diverse pathogenic microorganisms, including fungi, bacteria, and parasites. The compound exhibits particularly potent antifungal properties against Candida species, with minimum inhibitory concentrations of 50 micrograms per milliliter against Candida albicans, Candida auris, and Candida parapsilosis after 24-hour incubation [16]. The antifungal mechanism involves induction of apoptosis-like cell death in Candida species, characterized by increased cell membrane permeability and mitochondrial membrane potential disruption [16].

Against Candida albicans specifically, sclareol demonstrates multifaceted antifungal effects beyond direct growth inhibition. The compound significantly suppresses hyphal formation in both liquid and solid media, which is crucial for reducing virulence since hyphal transition is essential for Candida pathogenesis [16]. Additionally, sclareol reduces biofilm formation, addressing a major clinical challenge in Candida infections where biofilms contribute to antifungal resistance [16]. The mechanism of action involves production of reactive oxygen species and disruption of mitochondrial integrity, leading to fungal cell death without inducing caspase-dependent apoptosis [16].

The antimicrobial spectrum of sclareol extends to parasitic organisms, with particularly notable activity against Schistosoma mansoni, the causative agent of schistosomiasis. Sclareol exhibits activity against all developmental stages of the parasite, with half-maximal inhibitory concentrations of approximately 13 micromolar against larval stages, 5.0 micromolar against juvenile forms, and 19.3 micromolar against adult worms [17] [18]. The mechanism involves interference with membrane lipid homeostasis through disruption of arachidonic acid metabolism [17] [18]. Scanning electron microscopy studies reveal that sclareol induces surface blebbing of adult worms at sublethal concentrations and completely inhibits egg production at the lowest tested concentration of 3.13 micromolar [17] [18].

Sclareol also demonstrates significant antibacterial activity, particularly against Gram-positive bacteria. The compound exhibits minimum inhibitory concentrations of 162.07 micromolar against both Bacillus cereus and Staphylococcus aureus [19] [20]. The antibacterial mechanism involves disruption of bacterial cell membrane integrity and interference with respiratory chain function [19]. Studies using the related compound 13-epi-sclareol demonstrate that the antibacterial activity is specific for Gram-positive bacteria and involves bactericidal effects at higher concentrations [19].

Against phytopathogenic fungi, sclareol shows effectiveness against Botrytis cinerea with a half-maximal inhibitory concentration of 237.6 micrograms per milliliter [21]. The antifungal mechanism involves uncoupling of mitochondrial oxidative phosphorylation, leading to disruption of energy metabolism in the fungal pathogen [21]. The compound affects oxygen consumption in germinating conidia without altering plasma membrane integrity, suggesting a specific target within the mitochondrial respiratory chain [21].

Recent investigations have expanded the antimicrobial spectrum of sclareol to include activity against Cryptococcus neoformans, with minimum inhibitory concentrations of 16 micrograms per milliliter [22] [23]. The mechanism involves oxidative stress induction through increased reactive oxygen species production and reduced mitochondrial membrane potential, leading to growth inhibition without direct cell killing [22] [23]. This fungistatic rather than fungicidal activity suggests that sclareol may be particularly useful in combination therapies for cryptococcal infections [22] [23].

Pathogen TypeMIC/IC50 ValueMechanism of ActionAdditional Effects
Candida albicans [16]50 μg/mL (24h)Apoptosis-like cell death, biofilm inhibitionHyphal formation inhibition
Candida auris [16]50 μg/mL (24h)Membrane permeability disruptionROS production increase
Candida parapsilosis [16]50 μg/mL (24h)Membrane permeability disruptionMitochondrial dysfunction
Schistosoma mansoni (larval) [17]13 μMMembrane lipid homeostasis disruptionEgg production inhibition
Schistosoma mansoni (juvenile) [17]5.0 μMMembrane lipid homeostasis disruptionEnhanced selectivity vs mammalian cells
Schistosoma mansoni (adult) [17]19.3 μMMembrane lipid homeostasis disruptionSurface blebbing
Botrytis cinerea [21]237.6 μg/mLMitochondrial uncouplingGrowth rate reduction
Bacillus cereus [19]162.07 μMMembrane disruptionBactericidal at high concentrations
Staphylococcus aureus [19]162.07 μMMembrane disruptionSelective for Gram-positive bacteria

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Pellets or Large Crystals
Solid; Bitter herbaceous hay-like aroma

XLogP3

4.9

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

308.271530387 g/mol

Monoisotopic Mass

308.271530387 g/mol

Heavy Atom Count

22

Appearance

Solid powder

Melting Point

Mp 105.5-106 °
105.5-106°C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

B607NP0Q8Y

GHS Hazard Statements

Not Classified;
Reported as not meeting GHS hazard criteria by 130 of 131 companies (only ~ 0.8% companies provided GHS information). For more detailed information, please visit ECHA C&L website

Other CAS

515-03-7

Wikipedia

Sclareol
Pristinamycin_IIB

Use Classification

Food additives -> Flavoring Agents
Fragrance Ingredients
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index

General Manufacturing Information

All Other Basic Organic Chemical Manufacturing
1-Naphthalenepropanol, .alpha.-ethenyldecahydro-2-hydroxy-.alpha.,2,5,5,8a-pentamethyl-, (.alpha.R,1R,2R,4aS,8aS)-: ACTIVE

Dates

Last modified: 08-15-2023
1: Zhong Y, Huang Y, Santoso MB, Wu LD. Sclareol exerts anti-osteoarthritic activities in interleukin-1β-induced rabbit chondrocytes and a rabbit osteoarthritis model. Int J Clin Exp Pathol. 2015 Mar 1;8(3):2365-74. eCollection 2015. PubMed PMID: 26045743; PubMed Central PMCID: PMC4440052.
2: Fujimoto T, Mizukubo T, Abe H, Seo S. Sclareol induces plant resistance to root-knot nematode partially through ethylene-dependent enhancement of lignin accumulation. Mol Plant Microbe Interact. 2015 Apr;28(4):398-407. doi: 10.1094/MPMI-10-14-0320-R. PubMed PMID: 25423264.
3: Wang L, He HS, Yu HL, Zeng Y, Han H, He N, Liu ZG, Wang ZY, Xu SJ, Xiong M. Sclareol, a plant diterpene, exhibits potent antiproliferative effects via the induction of apoptosis and mitochondrial membrane potential loss in osteosarcoma cancer cells. Mol Med Rep. 2015 Jun;11(6):4273-8. doi: 10.3892/mmr.2015.3325. Epub 2015 Feb 10. PubMed PMID: 25672419.
4: Signoretto E, Laufer SA, Lang F. Stimulating Effect of Sclareol on Suicidal Death of Human Erythrocytes. Cell Physiol Biochem. 2016;39(2):554-64. doi: 10.1159/000445647. Epub 2016 Jul 11. PubMed PMID: 27395049.
5: Martins MP, Ouazzani J, Arcile G, Jeller AH, de Lima JP, Seleghim MH, Oliveira AL, Debonsi HM, Venâncio T, Yokoya NS, Fujii MT, Porto AL. Biohydroxylation of (-)-ambrox®, (-)-sclareol, and (+)-sclareolide by whole cells of Brazilian marine-derived fungi. Mar Biotechnol (NY). 2015 Apr;17(2):211-8. doi: 10.1007/s10126-015-9610-7. Epub 2015 Jan 30. PubMed PMID: 25634054.
6: Noori S, Hassan ZM, Salehian O. Sclareol reduces CD4+ CD25+ FoxP3+ Treg cells in a breast cancer model in vivo. Iran J Immunol. 2013 Mar;10(1):10-21. doi: IJIv10i1A2. PubMed PMID: 23502334.
7: Park JE, Lee KE, Jung E, Kang S, Kim YJ. Sclareol isolated from Salvia officinalis improves facial wrinkles via an antiphotoaging mechanism. J Cosmet Dermatol. 2016 Dec;15(4):475-483. doi: 10.1111/jocd.12239. Epub 2016 Jul 28. PubMed PMID: 27466023.
8: Trikka FA, Nikolaidis A, Athanasakoglou A, Andreadelli A, Ignea C, Kotta K, Argiriou A, Kampranis SC, Makris AM. Iterative carotenogenic screens identify combinations of yeast gene deletions that enhance sclareol production. Microb Cell Fact. 2015 Apr 24;14:60. doi: 10.1186/s12934-015-0246-0. PubMed PMID: 25903744; PubMed Central PMCID: PMC4413541.
9: Shakeel-u-Rehman, Rah B, Lone SH, Rasool RU, Farooq S, Nayak D, Chikan NA, Chakraborty S, Behl A, Mondhe DM, Goswami A, Bhat KA. Design and Synthesis of Antitumor Heck-Coupled Sclareol Analogues: Modulation of BH3 Family Members by SS-12 in Autophagy and Apoptotic Cell Death. J Med Chem. 2015 Apr 23;58(8):3432-44. doi: 10.1021/jm501942m. Epub 2015 Apr 9. PubMed PMID: 25825934.
10: Ouyang P, Sun M, He X, Wang K, Yin Z, Fu H, Li Y, Geng Y, Shu G, He C, Liang X, Lai W, Li L, Zou Y, Song X, Yin L. Sclareol protects Staphylococcus aureus-induced lung cell injury via inhibiting alpha-hemolysin expression. J Microbiol Biotechnol. 2016 Sep 23. doi: 10.4014/jmb.1606.06039. [Epub ahead of print] PubMed PMID: 27666983.
11: Yang W, Zhou Y, Liu W, Shen H, Zhao ZK. [Engineering Saccharomyces cerevisiae for sclareol production]. Sheng Wu Gong Cheng Xue Bao. 2013 Aug;29(8):1185-92. Chinese. PubMed PMID: 24364354.
12: Ma M, Feng J, Li R, Chen SW, Xu H. Synthesis and antifungal activity of ethers, alcohols, and iodohydrin derivatives of sclareol against phytopathogenic fungi in vitro. Bioorg Med Chem Lett. 2015 Jul 15;25(14):2773-7. doi: 10.1016/j.bmcl.2015.05.013. Epub 2015 May 14. PubMed PMID: 26013848.
13: Song Y, Shen H, Yang W, Yang X, Gong Z, Zhao ZK. [High cell density culture of an engineered yeast strain for sclareol production]. Sheng Wu Gong Cheng Xue Bao. 2015 Jan;31(1):147-51. Chinese. PubMed PMID: 26021088.
14: Schalk M, Pastore L, Mirata MA, Khim S, Schouwey M, Deguerry F, Pineda V, Rocci L, Daviet L. Toward a biosynthetic route to sclareol and amber odorants. J Am Chem Soc. 2012 Nov 21;134(46):18900-3. doi: 10.1021/ja307404u. Epub 2012 Nov 7. PubMed PMID: 23113661.
15: Chain FE, Leyton P, Paipa C, Fortuna M, Brandán SA. FT-IR, FT-Raman, UV-visible, and NMR spectroscopy and vibrational properties of the labdane-type diterpene 13-epi-sclareol. Spectrochim Acta A Mol Biomol Spectrosc. 2015 Mar 5;138:303-13. doi: 10.1016/j.saa.2014.11.049. Epub 2014 Nov 29. PubMed PMID: 25498827.
16: Caniard A, Zerbe P, Legrand S, Cohade A, Valot N, Magnard JL, Bohlmann J, Legendre L. Discovery and functional characterization of two diterpene synthases for sclareol biosynthesis in Salvia sclarea (L.) and their relevance for perfume manufacture. BMC Plant Biol. 2012 Jul 26;12:119. doi: 10.1186/1471-2229-12-119. PubMed PMID: 22834731; PubMed Central PMCID: PMC3520730.
17: Mahaira LG, Tsimplouli C, Sakellaridis N, Alevizopoulos K, Demetzos C, Han Z, Pantazis P, Dimas K. The labdane diterpene sclareol (labd-14-ene-8, 13-diol) induces apoptosis in human tumor cell lines and suppression of tumor growth in vivo via a p53-independent mechanism of action. Eur J Pharmacol. 2011 Sep;666(1-3):173-82. doi: 10.1016/j.ejphar.2011.04.065. Epub 2011 May 20. PubMed PMID: 21620827.
18: Bouanou H, Gil JA, Alvarez-Manzaneda R, Chahboun R, Alvarez-Manzaneda E. Oxidative Coupling of (-)-Sclareol and Related Diols Leading to Oxepane Terpenoids. J Org Chem. 2016 Oct 21;81(20):10002-10008. Epub 2016 Oct 7. PubMed PMID: 27689238.
19: Caissard JC, Olivier T, Delbecque C, Palle S, Garry PP, Audran A, Valot N, Moja S, Nicolé F, Magnard JL, Legrand S, Baudino S, Jullien F. Extracellular localization of the diterpene sclareol in clary sage (Salvia sclarea L., Lamiaceae). PLoS One. 2012;7(10):e48253. doi: 10.1371/journal.pone.0048253. Epub 2012 Oct 25. PubMed PMID: 23133579; PubMed Central PMCID: PMC3484996.
20: Noori S, Hassan ZM, Mohammadi M, Habibi Z, Sohrabi N, Bayanolhagh S. Sclareol modulates the Treg intra-tumoral infiltrated cell and inhibits tumor growth in vivo. Cell Immunol. 2010;263(2):148-53. doi: 10.1016/j.cellimm.2010.02.009. Epub 2010 Mar 10. PubMed PMID: 20409537.

Explore Compound Types